1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
1-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-4-3-12-1-2-14(4)6(13-5)7(9,10)11/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIMEHFRTDLWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(F)(F)F)Br)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Significance
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine (IUPAC name: 1-bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride) features a bicyclic framework combining imidazole and pyrazine rings. The trifluoromethyl group enhances metabolic stability and binding affinity, while the bromine atom enables further functionalization via cross-coupling reactions. Its molecular formula is $$ \text{C}7\text{H}7\text{BrF}3\text{N}3 \cdot \text{HCl} $$, with a molar mass of 306.51 g/mol.
Multi-Step Synthesis via Cyclization and Bromination
Core Cyclization Strategies
The tetrahydroimidazo[1,5-a]pyrazine core is typically constructed through cyclization reactions. A patented method begins with pyrazine-2-methylamine as the precursor:
- Amide Formation : Reacting pyrazine-2-methylamine with acid anhydrides (e.g., acetic anhydride) yields an intermediate amide.
- Cyclization : Treating the amide with phosphorus oxychloride ($$ \text{POCl}3 $$) and phosphorous pentoxide ($$ \text{P}2\text{O}_5 $$) under reflux forms the imidazo[1,5-a]pyrazine derivative.
- Hydrogenation : Catalytic hydrogenation using palladium on carbon ($$ \text{Pd/C} $$) in ethanol reduces the imidazo ring to its tetrahydro form.
Regioselective Bromination
Bromination at the 1-position is achieved using $$ \text{N}- $$-bromosuccinimide (NBS) in dichloroethane ($$ \text{DCE} $$) at 0°C to room temperature. The reaction proceeds via radical intermediates, with yields exceeding 85% under optimized conditions.
Table 1: Bromination Optimization
| Brominating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NBS | DCE | 0°C → RT | 88 |
| Br₂ | CH₂Cl₂ | -10°C | 62 |
| DBDMH | Acetonitrile | RT | 71 |
Alternative Pathways for Core Assembly
Challenges and Optimization
Purification and Stability
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 1 serves as a prime site for substitution due to the electron-withdrawing effects of the trifluoromethyl group and the adjacent nitrogen atoms. Common nucleophilic replacements include:
The trifluoromethyl group enhances the electrophilicity of the adjacent carbon, facilitating NAS even under mild conditions.
Transition-Metal-Catalyzed Cross-Coupling
The bromine atom participates in palladium- or copper-catalyzed couplings, enabling structural diversification:
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
| Amine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃, Xantphos, t-BuONa | 1-Morpholino-3-(trifluoromethyl)imidazo[1,5-a]pyrazine | 88% |
Functionalization of the Trifluoromethyl Group
While the CF₃ group is generally inert, it participates in radical-mediated reactions under harsh conditions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Photocatalytic C–H activation | Ir(ppy)₃, K₂S₂O₈, CH₃CN, hv | 3-(Difluoromethyl)imidazo[1,5-a]pyrazine | 41% |
Ring Functionalization at Peripheral Positions
The pyrazine ring undergoes regioselective modifications:
Structural Influence on Reactivity
-
Electron-Deficient System : The imidazo[1,5-a]pyrazine core directs electrophiles to position 6 (para to CF₃) .
-
CF₃ Effects : Enhances oxidative stability but reduces π-stacking capacity compared to methyl analogues.
Comparative Reactivity of Analogues
| Compound | Reactivity at Position 1 | NAS Rate (k, relative) | Suzuki Coupling Efficiency |
|---|---|---|---|
| 1-Bromo-3-CF₃-imidazo[1,5-a]pyrazine | High | 1.00 | 82% |
| 1-Bromo-3-Me-imidazo[1,5-a]pyrazine | Moderate | 0.33 | 68% |
Data from demonstrate the critical role of the trifluoromethyl group in modulating reactivity.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of imidazo[1,5-a]pyrazine, including 1-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine, exhibit promising anticancer properties. For instance, compounds bearing a pyrazine scaffold have shown significant antiproliferative activities against various cancer cell lines. A related study demonstrated that a hybrid molecule derived from pyrazine and urea exhibited considerable inhibitory effects on HeLa cancer cells, with an IC50 value indicating effective growth suppression .
Dipeptidyl Peptidase IV Inhibition
The compound has been explored as a potential dipeptidyl peptidase IV (DPP-IV) inhibitor, which is crucial for managing type 2 diabetes mellitus. DPP-IV inhibitors play a significant role in enhancing glucose homeostasis and improving glycemic control in diabetic patients. The synthesis of imidazo[1,5-a]pyrazine derivatives has been linked to effective DPP-IV inhibition, suggesting their utility in diabetes management .
Selective Kinase Inhibition
Another application involves targeting specific kinases associated with cancer therapy. For instance, selective inhibitors against DDR1 (discoidin domain receptor 1), which is implicated in non-small cell lung cancer (NSCLC), have been developed from imidazo[1,5-a]pyrazine derivatives. These compounds demonstrated potent inhibition of DDR1 with minimal activity against other kinases, indicating their potential as targeted cancer therapies .
Synthesis and Characterization
The synthesis of this compound can be achieved through various chemical reactions involving pyrazine derivatives and halogenation processes. The methodologies often include:
- Halogenation : Introduction of bromine and trifluoromethyl groups onto the imidazo[1,5-a]pyrazine scaffold.
- Condensation Reactions : Employing acid anhydrides and other reagents to form the desired imidazo[1,5-a]pyrazine structure.
The characterization of synthesized compounds typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the structural integrity and purity of the final products.
Case Study: Anticancer Screening
In a recent study focused on the anticancer potential of pyrazine derivatives, this compound was evaluated for its cytotoxic effects on several cancer cell lines. The results indicated that modifications to the imidazo[1,5-a]pyrazine core could enhance biological activity significantly compared to unmodified analogs .
Case Study: Diabetes Management
Research has shown that certain imidazo[1,5-a]pyrazine derivatives can effectively modulate glucose levels in diabetic models by inhibiting DPP-IV activity. This suggests that this compound could be further explored for its therapeutic benefits in metabolic disorders related to insulin resistance .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and reactivity . The pathways involved often include inhibition or activation of enzymatic activities, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of imidazo[1,5-a]pyrazine derivatives are highly dependent on substituent type, position, and core modifications. Below is a comparative analysis with key analogs:
Substituent Variations
1-Bromo-3-methylimidazo[1,5-a]pyrazine
- CAS : 56481-29-9
- Formula : C₇H₆BrN₃
- Molecular Weight : 212.05
- Key Differences : Replaces -CF₃ with a methyl (-CH₃) group at position 3.
- Impact : Reduced electronegativity and lipophilicity compared to the trifluoromethyl analog. Methyl groups are less sterically demanding but offer lower metabolic resistance. Primarily used in biochemical research .
5-Bromoimidazo[1,2-a]pyrazine
- CAS: Not specified
- Formula : C₆H₄BrN₃
- Molecular Weight : 198.02
- Key Differences : Bromine at position 5 (vs. position 1) and a distinct imidazo[1,2-a]pyrazine core.
- Biological Activity: Exhibits phosphodiesterase (PDE) inhibition, leading to positive chronotropic and inotropic effects in cardiac tissues .
- Application: Potential use in cardiac therapy, contrasting with the kinase-targeting role of the trifluoromethyl analog.
Core Modifications: Hydrogenation and Salt Forms
1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
- CAS : 1152440-29-3 (same as parent compound, but with hydrogenated core)
- Formula : C₇H₈BrClF₃N₃
- Molecular Weight : 306.51
- Key Differences : Partially hydrogenated pyrazine ring (tetrahydro core) and hydrochloride salt form.
- Impact :
Functional Group Additions
2-(1-Benzyl-1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine
Data Table: Comparative Overview
Key Research Findings
- Substituent Effects : The -CF₃ group in this compound enhances metabolic stability compared to -CH₃ analogs, critical for oral bioavailability in drug candidates .
- Positional Isomerism: Bromine at position 1 (vs.
- Hydrogenation : Tetrahydro derivatives improve solubility but may reduce affinity for planar kinase active sites, redirecting applications to CNS targets like orexin receptors .
Biological Activity
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine is an organic compound with significant potential in medicinal chemistry, particularly noted for its antimicrobial and anticancer properties. This compound features a unique imidazo[1,5-a]pyrazine structure characterized by a fused bicyclic system containing nitrogen, which influences its biological activity and chemical properties.
- Molecular Formula : C7H5BrF3N3
- Molecular Weight : 266.02 g/mol
- Structural Features : The presence of a bromine atom and a trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability, which are critical for biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The trifluoromethyl group is believed to enhance the compound's interaction with biological membranes, increasing its efficacy against various microbial strains. Comparative studies have shown that similar compounds with different substituents exhibit varying levels of antimicrobial effectiveness, emphasizing the importance of structural modifications in enhancing biological activity .
Anticancer Activity
The compound has been investigated for its anticancer properties through various in vitro studies. Notably, it has shown promising results against several cancer cell lines, including Jurkat (T-cell leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer). The cytotoxicity of the compound was assessed using the MTT assay, revealing concentration-dependent effects on cell viability. For instance, at concentrations of 5 µM and 10 µM, significant reductions in cell viability were observed in treated cell lines compared to controls .
The mechanism by which this compound exerts its biological effects is under investigation. Initial studies suggest that it may interact with specific enzymes and receptors involved in cellular signaling pathways associated with cancer proliferation and microbial resistance. Molecular docking studies have been employed to elucidate binding affinities and potential interactions with targets such as Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling and is implicated in various malignancies .
Comparative Analysis with Related Compounds
A comparative analysis of related compounds reveals the distinct advantages offered by the trifluoromethyl group in enhancing biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Bromo-3-methylimidazo[1,5-a]pyrazine | Methyl group instead of trifluoromethyl | Antimicrobial properties |
| 2-Bromo-4-(trifluoromethyl)pyridine | Pyridine ring with trifluoromethyl | Insecticidal activity |
| 4-Bromo-2-(trifluoromethyl)benzene | Benzene ring with trifluoromethyl | Used in pharmaceuticals |
This table illustrates how structural variations influence the biological profiles of similar compounds, highlighting the unique contributions of the trifluoromethyl group to the efficacy of this compound.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on Anticancer Efficacy : In one study, the compound was administered to Jurkat cells, leading to altered cell cycle progression as assessed by flow cytometry. The results indicated a significant increase in sub-G1 phase cells upon treatment, suggesting induction of apoptosis at higher concentrations .
- Antimicrobial Testing : Another study focused on evaluating the antimicrobial properties against various bacterial strains. The results demonstrated that the compound exhibited broad-spectrum activity comparable to established antibiotics, warranting further investigation into its potential as a therapeutic agent .
Q & A
Q. What are the established synthetic routes for preparing 1-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine?
The synthesis typically involves two strategies: (i) constructing the imidazole ring onto a pre-functionalized pyrazine intermediate or (ii) annulating a pyrazine ring onto an imidazole scaffold. For brominated derivatives, electrophilic substitution (e.g., using brominating agents like NBS) or direct halogenation during cyclization is common. Evidence from JOC (1975) highlights the use of pyrazinemethanamine as a precursor for imidazo[1,5-a]pyrazine systems, with subsequent functionalization steps to introduce bromine and trifluoromethyl groups .
Q. How can researchers characterize the reactivity of the bromine substituent in this compound?
The bromine atom at position 1 is susceptible to nucleophilic displacement (e.g., Suzuki coupling or Buchwald-Hartwig amination). For example, thiourea can displace bromine to form thioether derivatives, as demonstrated in Reissert-like addition studies . Characterization via H/C NMR and HRMS is critical, with attention to downfield shifts in the pyrazine ring protons (δ 8.5–9.5 ppm) and bromine's isotopic signature in mass spectra .
Q. What analytical techniques are essential for purity assessment and structural confirmation?
- HPLC-MS : To verify purity (>95%) and detect trace intermediates.
- X-ray crystallography : For unambiguous confirmation of the fused bicyclic structure and substituent positions.
- FT-IR : To identify carbonyl or amine byproducts from incomplete reactions (e.g., C=O stretches at ~1700 cm) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding to biological targets?
The electron-withdrawing CF group enhances electrophilicity at position 3, facilitating interactions with nucleophilic residues (e.g., cysteine or lysine in kinases). Computational studies (DFT) show reduced HOMO-LUMO gaps, increasing reactivity in cross-coupling reactions. In kinase inhibition (e.g., BTK or MEK), the CF group improves hydrophobic interactions in ATP-binding pockets, as seen in imidazo[1,5-a]pyrazine-based inhibitors .
Q. What strategies optimize regioselectivity during functionalization of the imidazo[1,5-a]pyrazine core?
- Directed metalation : Use of directing groups (e.g., amides) to control lithiation at specific positions.
- Protecting group strategies : Temporary protection of the pyrazine nitrogen with Boc groups to direct bromination or cross-coupling to the imidazole ring.
- Microwave-assisted synthesis : Enhances yields in Pd-catalyzed reactions (e.g., 80% yield for Suzuki coupling vs. 50% under conventional heating) .
Q. How can computational modeling guide the design of derivatives for selective kinase inhibition?
Molecular docking (AutoDock Vina) and MD simulations predict binding poses in kinase active sites. For example, replacing bromine with a bulkier substituent (e.g., aryl groups) improves steric complementarity in c-Src kinase, while maintaining the CF group’s hydrophobic interactions. ADME predictions (SwissADME) further prioritize derivatives with optimal logP (2–4) and low CYP450 inhibition .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Key issues include:
- Byproduct formation : Hydrolytic cleavage of the imidazole ring under acidic conditions, requiring pH-controlled workups.
- Catalyst poisoning : Trace moisture deactivating Pd catalysts in cross-coupling steps; solutions include rigorous solvent drying and molecular sieves.
- Purification : Use of preparative HPLC or silica gel chromatography to separate diastereomers in tetrahydro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
